molecular formula C20H27NO6 B151285 (5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli CAS No. 338462-91-2

(5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli

Cat. No.: B151285
CAS No.: 338462-91-2
M. Wt: 377.4 g/mol
InChI Key: ALIRBAQAJOSDKA-MERJSTESSA-N
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Description

Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate is a complex organic compound with significant applications in synthetic organic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli typically involves multiple steps, including the protection of amine groups, esterification, and cyclization reactions. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The esterification can be achieved using ethyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amine or alcohol derivatives.

Scientific Research Applications

Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

338462-91-2

Molecular Formula

C20H27NO6

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl (5R)-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C20H27NO6/c1-5-25-17(22)14-12-16(26-18(14)23)15(11-13-9-7-6-8-10-13)21-19(24)27-20(2,3)4/h6-10,14-16H,5,11-12H2,1-4H3,(H,21,24)/t14?,15-,16+/m0/s1

InChI Key

ALIRBAQAJOSDKA-MERJSTESSA-N

SMILES

CCOC(=O)C1CC(OC1=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)C1C[C@@H](OC1=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CC(OC1=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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